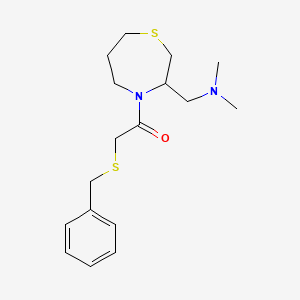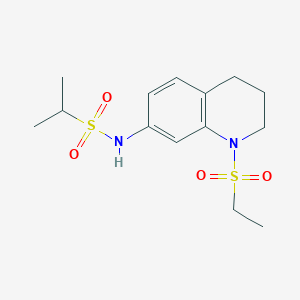![molecular formula C22H19N3O4 B3008845 N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide CAS No. 1105206-57-2](/img/structure/B3008845.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Evaluation of Acetamide Derivatives
Synthesis Analysis The synthesis of acetamide derivatives involves amidation reactions and 1,3-dipolar cycloaddition reactions. In one study, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized through amidation of acyl chlorides with 2-aminopyridine. Isoxazolidine and isoxazoline derivatives were then obtained via cycloaddition with alkenes containing heteroatoms and C, N-diphenyl nitrone or benzonitrile-N-oxide . Another approach involved the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods highlight the versatility of acetamide chemistry in generating a variety of functionalized compounds.
Molecular Structure Analysis The molecular structure of acetamide derivatives can be complex, with various substituents influencing their properties. For instance, the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic system, exhibiting intermolecular hydrogen bonds and intramolecular interactions that could affect its biological activity . The precise arrangement of atoms within these molecules is crucial for their function and interaction with biological targets.
Chemical Reactions Analysis Acetamide derivatives can participate in a range of chemical reactions, which are essential for their potential as corrosion inhibitors or pharmaceutical agents. The synthesized compounds in the studies were characterized by their reactivity in acidic and mineral oil media, demonstrating their potential as corrosion inhibitors . Additionally, the molecular docking analysis of an anticancer acetamide derivative suggests that these compounds can interact with biological receptors, such as the VEGFr receptor, which is important for their pharmacological activity .
Physical and Chemical Properties Analysis The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The studies provided insights into the corrosion prevention efficiencies of these compounds, with the best inhibition generally observed at specific concentrations in acidic media . The characterization of these compounds using techniques like FT-IR and NMR spectroscopy provides detailed information about their functional groups and molecular geometry, which are critical for understanding their physical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide have been studied for their potential antimicrobial and antioxidant activities. For instance, some derivatives showed potent anti-microbial activity against various bacteria and fungi and exhibited significant antioxidant activities, including radical scavenging and metal ion chelating properties (Naraboli & Biradar, 2017).
Synthesis and Characterization
The synthesis and characterization of such compounds are of considerable interest in scientific research. Researchers have developed methods for synthesizing these compounds and characterized them using various spectroscopic techniques. This includes the study of their structures, which can be essential for understanding their potential applications in various fields (Nassiri & Milani, 2020).
Antibacterial Agents
Another area of research involves the synthesis of novel derivatives of this compound as potent antibacterial agents. Studies have shown that some of these derivatives can act against a broad spectrum of microorganisms, demonstrating their potential in developing new antimicrobial treatments (Borad et al., 2015).
Antiprofilerative and Anti-inflammatory Agents
Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide have also been synthesized and evaluated for their antiproliferative and anti-inflammatory activities. These activities are crucial in the development of potential therapeutic agents for various diseases (Rapolu et al., 2013).
Eigenschaften
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-22(23-8-7-15-12-24-18-4-2-1-3-17(15)18)11-16-10-20(29-25-16)14-5-6-19-21(9-14)28-13-27-19/h1-6,9-10,12,24H,7-8,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWJDPXIINKJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)
![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)

![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)
![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)